molecular formula C22H21N3O3 B7468902 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B7468902
M. Wt: 375.4 g/mol
InChI Key: PRTNICZLPJCDTB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a combination of methoxyphenyl, indole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl and indole groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-thiazole-5-carboxamide

Uniqueness

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-3-8-19-18(11-14)16(13-24-19)9-10-23-22(26)21-12-20(25-28-21)15-4-6-17(27-2)7-5-15/h3-8,11-13,24H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTNICZLPJCDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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